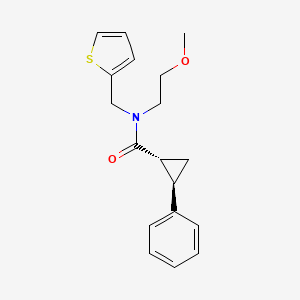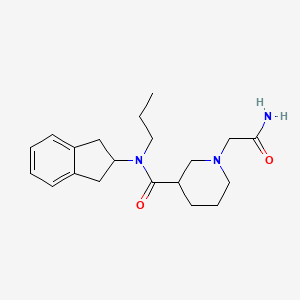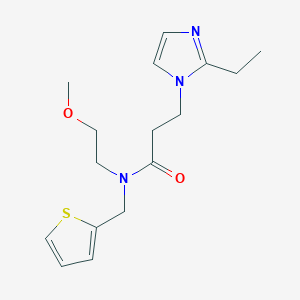
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a cyclopropane-containing compound that has been widely studied for its potential therapeutic applications.
作用機序
The mechanism of action of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects such as reducing the production of reactive oxygen species, modulating the activity of various enzymes, and regulating the expression of various genes. (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
実験室実験の利点と制限
One advantage of using (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its ability to selectively target specific signaling pathways and modulate gene expression. Another advantage is its relatively low toxicity compared to other compounds with similar therapeutic potential. One limitation of using (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
For (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide research include further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic diseases. Additionally, the development of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide derivatives with improved solubility and efficacy may also be explored.
合成法
The synthesis of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide involves the reaction of (1R,2R)-cyclopropanedicarboxylic acid with 2-phenyl-N-(2-thienylmethyl)ethanamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 2-methoxyethylamine to yield (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide.
科学的研究の応用
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
(1R,2R)-N-(2-methoxyethyl)-2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-10-9-19(13-15-8-5-11-22-15)18(20)17-12-16(17)14-6-3-2-4-7-14/h2-8,11,16-17H,9-10,12-13H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRTJMDBZLVMO-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CC=CS1)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)

![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)
![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)
